molecular formula C16H13BrO2 B5587717 2-bromo-4-methylphenyl (2E)-3-phenylprop-2-enoate

2-bromo-4-methylphenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B5587717
M. Wt: 317.18 g/mol
InChI Key: WARQDHRJZQJNLA-CSKARUKUSA-N
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Description

2-Bromo-4-methylphenyl (2E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of bromophenyl derivatives. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a phenylprop-2-enoate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methylphenyl (2E)-3-phenylprop-2-enoate typically involves the esterification of 2-bromo-4-methylphenol with (2E)-3-phenylprop-2-enoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylphenyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2-Bromo-4-methylphenyl (2E)-3-phenylprop-2-enoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-methylphenyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and biological activity. The compound may inhibit or activate certain enzymes, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: A related compound with similar structural features but lacking the phenylprop-2-enoate moiety.

    2-Bromo-4-methylphenyl isocyanate: Another derivative with an isocyanate group instead of the ester group.

Uniqueness

2-Bromo-4-methylphenyl (2E)-3-phenylprop-2-enoate is unique due to the presence of both the bromine atom and the phenylprop-2-enoate moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-bromo-4-methylphenyl) (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-12-7-9-15(14(17)11-12)19-16(18)10-8-13-5-3-2-4-6-13/h2-11H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARQDHRJZQJNLA-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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